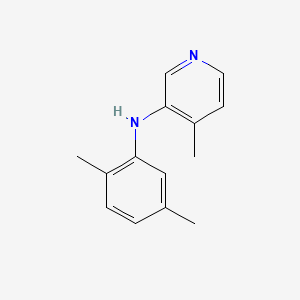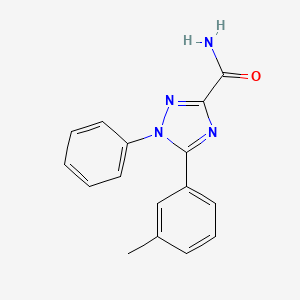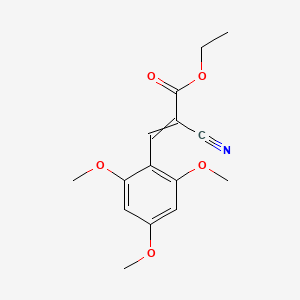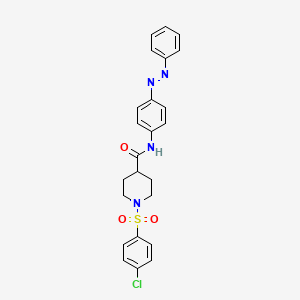![molecular formula C25H29NO5S B14137137 4-Benzyl-3-{3-cyclopentyl-2-[4-(methanesulfonyl)phenyl]propanoyl}-1,3-oxazolidin-2-one CAS No. 889127-74-6](/img/structure/B14137137.png)
4-Benzyl-3-{3-cyclopentyl-2-[4-(methanesulfonyl)phenyl]propanoyl}-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzyl-3-{3-cyclopentyl-2-[4-(methanesulfonyl)phenyl]propanoyl}-1,3-oxazolidin-2-one is a complex organic compound with a molecular weight of 455.57 g/mol It is characterized by the presence of an oxazolidinone ring, a benzyl group, a cyclopentyl group, and a methanesulfonyl-substituted phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and organoboron reagents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzyl-3-{3-cyclopentyl-2-[4-(methanesulfonyl)phenyl]propanoyl}-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopentyl positions using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
4-Benzyl-3-{3-cyclopentyl-2-[4-(methanesulfonyl)phenyl]propanoyl}-1,3-oxazolidin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Benzyl-3-{3-cyclopentyl-2-[4-(methanesulfonyl)phenyl]propanoyl}-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Benzyl-3-{3-cyclopentyl-2-[4-(methylsulfonyl)phenyl]propanoyl}-1,3-oxazolidin-2-one
- 4-Benzyl-3-{3-cyclopentyl-2-[4-(ethylsulfonyl)phenyl]propanoyl}-1,3-oxazolidin-2-one
Uniqueness
4-Benzyl-3-{3-cyclopentyl-2-[4-(methanesulfonyl)phenyl]propanoyl}-1,3-oxazolidin-2-one is unique due to the presence of the methanesulfonyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from similar compounds and may contribute to its specific applications and properties.
Propriétés
Numéro CAS |
889127-74-6 |
|---|---|
Formule moléculaire |
C25H29NO5S |
Poids moléculaire |
455.6 g/mol |
Nom IUPAC |
4-benzyl-3-[3-cyclopentyl-2-(4-methylsulfonylphenyl)propanoyl]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C25H29NO5S/c1-32(29,30)22-13-11-20(12-14-22)23(16-19-9-5-6-10-19)24(27)26-21(17-31-25(26)28)15-18-7-3-2-4-8-18/h2-4,7-8,11-14,19,21,23H,5-6,9-10,15-17H2,1H3 |
Clé InChI |
GVUJBZVCKZYXSO-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=C(C=C1)C(CC2CCCC2)C(=O)N3C(COC3=O)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(1E)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}ethanol](/img/structure/B14137060.png)






![2-(4-chloro-2-methylphenoxy)-N-{4-[(E)-phenyldiazenyl]phenyl}propanamide](/img/structure/B14137096.png)
![2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N-ethylethanamine](/img/structure/B14137100.png)
![2-{[(1E)-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene]amino}ethanol](/img/structure/B14137108.png)

![2-Bromo-6-[(dimethylamino)methyl]pyridin-3-ol](/img/structure/B14137134.png)

